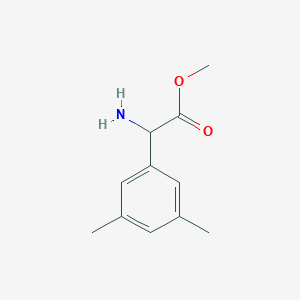

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 2-amino-2-(3,5-dimethylphenyl)acetate |

InChI |

InChI=1S/C11H15NO2/c1-7-4-8(2)6-9(5-7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3 |

InChI Key |

NDGBFTVILUJIBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(=O)OC)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3,5-dimethylphenyl)acetate typically involves the reaction of 3,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential therapeutic applications, including its use in drug development.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3,5-dimethylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate

- Structural Difference: Ethyl ester analog (C₁₂H₁₇NO₃) vs. methyl ester.

- Synthesis : Similar synthetic routes (e.g., nucleophilic substitution or enzymatic resolution), but purification may differ due to altered solubility.

Methyl 2-amino-2-(3,5-dichlorophenyl)acetate (CAS: 1137825-73-0)

- Structural Difference : 3,5-Dichloro substitution replaces dimethyl groups.

- Impact :

- Applications : Likely used in halogenated drug candidates targeting enzymes or receptors sensitive to electron-deficient aromatic systems.

Methyl 2-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)acetate

- Structural Difference: Indole ring replaces the amino group.

- Impact :

Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate

- Structural Difference : Additional hydroxyl group at the para position of the aromatic ring.

- Impact :

Methyl 2-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)phenoxy)-2-phenylacetate (15b)

- Structural Difference: Contains a phenoxy-phenylacetate extension.

- Impact: Molecular Weight: 390.17 g/mol (vs. 209.24 g/mol for the target compound). Synthesis Yield: High (94.3%), attributed to efficient coupling reactions under mild conditions .

Biological Activity

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate, also known as methyl 3,5-dimethylphenylglycinate, is an amino acid derivative with significant biological activity. This compound is characterized by its unique structural properties, which include a methyl ester group and a substituted phenyl ring with two methyl groups at the 3 and 5 positions. The molecular formula is and its molecular weight is approximately 229.70 g/mol.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure influences its interactions with biological targets, making it a valuable compound in biochemical research.

Biological Activity Overview

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate exhibits diverse biological activities, primarily through its role as a modulator of enzyme functions and protein interactions. Research indicates that it can act as both an inhibitor and activator of specific molecular targets, which is crucial for understanding enzyme mechanisms and potential therapeutic applications.

Enzyme Inhibition and Activation

- Mechanism of Action : The compound interacts with various enzymes, influencing their catalytic activity. This modulation can lead to significant biological effects, which are being explored for therapeutic purposes.

- Targeted Molecular Interactions : Studies have shown that methyl 2-amino-2-(3,5-dimethylphenyl)acetate can selectively bind to certain receptors or enzymes, altering their activity profiles. This selectivity is vital for developing targeted therapies in drug design.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Interaction : A study demonstrated that methyl 2-amino-2-(3,5-dimethylphenyl)acetate acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. The inhibition constant (Ki) was determined to be in the micromolar range, indicating significant potency against specific targets .

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound exhibits cytotoxic effects. For instance, IC50 values were reported between 10-20 µM across different cell lines such as HeLa and MCF-7 .

Comparison with Similar Compounds

The following table summarizes key features of methyl 2-amino-2-(3,5-dimethylphenyl)acetate compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 2-amino-2-(3,4-dimethylphenyl)acetate | 1803561-42-3 | Similar structure with different substitution pattern |

| Methyl 2-amino-2-(3,5-dichlorophenyl)acetate | 1803561-42-3 | Contains dichloro substituents affecting reactivity |

| Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate | 1250342-14-3 | Hydroxy group introduces different reactivity profile |

Industrial Applications

In industrial settings, methyl 2-amino-2-(3,5-dimethylphenyl)acetate is utilized for synthesizing various pharmaceuticals and biochemical probes. Its ability to modulate enzyme activities makes it a candidate for developing new drugs targeting metabolic disorders or cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.